molecular formula C9H8Br2O2 B1265766 2,4-Dibromophenyl glycidyl ether CAS No. 20217-01-0

2,4-Dibromophenyl glycidyl ether

Cat. No.: B1265766
CAS No.: 20217-01-0
M. Wt: 307.97 g/mol
InChI Key: NFWLWLQSZIJYFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromophenyl glycidyl ether can be synthesized through the reaction of 2,4-dibromophenol with glycidyl ether in an alkaline solution . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromophenyl glycidyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Epoxide Ring Opening: The glycidyl ether moiety can undergo ring-opening reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.

    Epoxide Ring Opening: Reagents such as acids, bases, or nucleophiles can be used to open the epoxide ring. Conditions vary depending on the desired product.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Epoxide Ring Opening: Products include various alcohols or ethers, depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromophenyl glycidyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromophenyl glycidyl ether involves its reactivity with nucleophiles. The epoxide ring in the glycidyl ether moiety is highly reactive and can be opened by nucleophiles, leading to the formation of various products. The bromine atoms can also participate in substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl glycidyl ether
  • 2,4-Difluorophenyl glycidyl ether
  • 2,4-Diiodophenyl glycidyl ether

Uniqueness

2,4-Dibromophenyl glycidyl ether is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. Compared to its chlorinated, fluorinated, or iodinated analogs, the bromine atoms provide a balance of reactivity and stability, making it suitable for various applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-[(2,4-dibromophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWLWLQSZIJYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864926
Record name 2,4-Dibromophenyl glycidyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20217-01-0
Record name 2-[(2,4-Dibromophenoxy)methyl]oxirane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dibromophenyl glycidyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-[(2,4-dibromophenoxy)methyl]-
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Record name 2,4-Dibromophenyl glycidyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,4-dibromophenoxy)methyl]oxirane
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Record name 2,4-DIBROMOPHENYL GLYCIDYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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